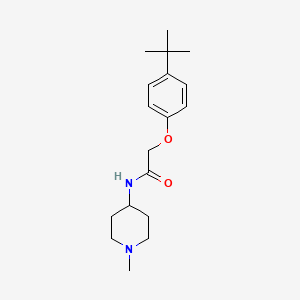
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in treating various diseases. TAK-659 has been shown to have promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide can prevent the activation of downstream signaling pathways that promote cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit other kinases involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and other kinases involved in cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. In animal studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce tumor growth and improve survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for BTK and other kinases involved in cancer cell growth and survival. This selectivity reduces the risk of off-target effects and toxicity. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. One limitation of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.
Orientations Futures
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One direction is to further explore its potential use in treating autoimmune disorders such as rheumatoid arthritis. Another direction is to investigate its use in combination with other therapies for the treatment of cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide may also have potential use in other diseases where BTK and other kinases play a role, such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in these areas.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, including the reaction of tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been optimized to improve its yield and purity, and it has been shown to be a reliable and reproducible process.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating various diseases, including lymphoma, leukemia, and autoimmune disorders. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the growth of cancer cells and improve the survival of animals with cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to have anti-inflammatory effects and may be useful in treating autoimmune disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-5-7-16(8-6-14)22-13-17(21)19-15-9-11-20(4)12-10-15/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQOHFFDMGEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
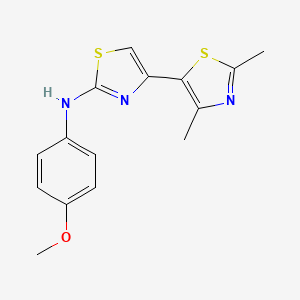
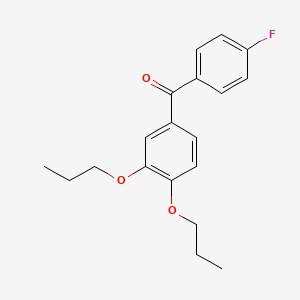
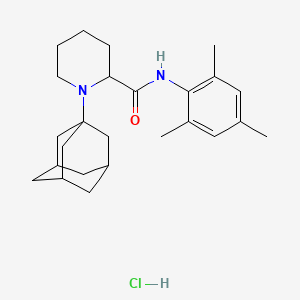
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
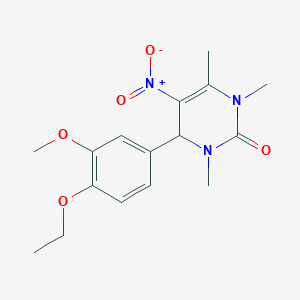
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)